molecular formula C11H13N3O2S B1448379 Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate CAS No. 1227954-54-2

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate

Cat. No.: B1448379
CAS No.: 1227954-54-2
M. Wt: 251.31 g/mol
InChI Key: VIAXDOSZZNKITP-UHFFFAOYSA-N
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Description

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate is a compound that features a unique combination of a thiazole ring and a pyrrole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and pyrrole moieties in its structure imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can lead to the formation of various biologically active derivatives . This compound has been shown to interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, it may inhibit or activate specific enzymes, thereby modulating biochemical pathways and cellular functions.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . It also affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to altered levels of metabolites and changes in energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . It also inhibits or activates specific enzymes, leading to changes in gene expression and protein synthesis. These interactions can result in the modulation of biochemical pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic transformations can affect the compound’s biological activity and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins may influence its localization and accumulation in specific tissues, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications may guide its localization, influencing its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate is unique due to the combination of thiazole and pyrrole rings in its structure. This dual-ring system imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 2-[5-(2-amino-1,3-thiazol-4-yl)-1-methylpyrrol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-14-7(5-10(15)16-2)3-4-9(14)8-6-17-11(12)13-8/h3-4,6H,5H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAXDOSZZNKITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CSC(=N2)N)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate
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Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate
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Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate
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Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate
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Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate

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